Photo-lysine-d2

RNA-protein interactions Crosslinking immunoprecipitation CLIP-seq

Quantitative protein interaction mapping is often limited by crosslinking variability and MS quantification errors. Photo-lysine-d2 solves this with a built-in +2 Da mass shift for SILAC workflows. - **Precision**: Enables accurate ratio determination in MS; spike-in normalization for batch consistency. - **Efficiency**: 7x higher crosslinking yield vs. 254 nm UV methods; native translation machinery compatibility. - **Application**: Histone PTM interactome capture, RNA-binding protein studies, and epigenetic drug response profiling. Ready-to-use deuterated probe for reproducible comparative proteomics.

Molecular Formula C6H12N4O2
Molecular Weight 174.20 g/mol
Cat. No. B12381347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhoto-lysine-d2
Molecular FormulaC6H12N4O2
Molecular Weight174.20 g/mol
Structural Identifiers
SMILESC(CC1(N=N1)CN)C(C(=O)O)N
InChIInChI=1S/C6H12N4O2/c7-3-6(9-10-6)2-1-4(8)5(11)12/h4H,1-3,7-8H2,(H,11,12)/t4-/m0/s1/i2D2
InChIKeyUQYHYAIQUDDSLT-FMMSUUDPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Photo-lysine-d2: Deuterated Photo-Crosslinking Amino Acid


Photo-lysine-d2 is a deuterium-labeled derivative of the diazirine-containing unnatural amino acid photo-lysine (DiAzKs) . It incorporates two deuterium atoms, yielding a molecular weight of 174.20 g/mol (C6H10D2N4O2) compared to 172.19 g/mol for the non-deuterated form [REFS-1, REFS-2]. This photoreactive lysine analog is designed for site-specific incorporation into proteins via native translation machinery in live cells [2]. Upon UV irradiation (~365 nm), the diazirine moiety generates a reactive carbene that covalently crosslinks with proximal biomolecules, enabling the capture and identification of transient or weak protein-protein interactions, particularly those dependent on lysine post-translational modifications (PTMs) [2].

SILAC Compatible Deuterium label enables MS-based relative quantification in crosslinking studies
Native Incorporation Utilizes endogenous translation machinery; no orthogonal tRNA/synthetase required
Lysine PTM Targeting Captures modification-dependent protein interactions through site-specific photo-crosslinking

Why Generic Substitutes Cannot Replace Photo-lysine-d2


Non-deuterated photo-lysine lacks the isotopic mass shift (+2 Da) required for stable isotope labeling by amino acids in cell culture (SILAC) workflows, precluding accurate MS-based relative quantification . Alternative diazirine photo-amino acids such as photo-leucine and photo-methionine exhibit lower crosslinking efficiency for specific protein targets (e.g., chaperones) and may not be recognized by the native mammalian translation machinery with the same efficiency as photo-lysine [REFS-2, REFS-3]. Furthermore, photo-lysine uniquely targets lysine PTM-dependent interactions, a specificity not replicated by analogs targeting other amino acid side chains [1]. Substituting with conventional chemical crosslinkers or 254 nm UV crosslinking results in substantially lower crosslinking yields (up to 7-fold reduction) and lacks the site-specific incorporation advantage of genetically encoded photo-lysine [3].

Non-deuterated photo-lysine
Lacks isotopic mass shift; cannot support SILAC-based relative quantification workflows.
Photo-leucine / photo-methionine
May exhibit lower crosslinking efficiency for specific protein targets (e.g., chaperones); different amino acid recognition may alter incorporation patterns.
Conventional chemical crosslinkers
Substantially lower crosslinking yield, no site-specific incorporation, and no lysine PTM-dependent capture specificity.

Photo-lysine-d2 Head-to-Head Evidence vs. Comparators


RNA-Protein Crosslinking Efficiency vs. Conventional UV

When site-selectively incorporated into the RNA-binding protein IRP1, the diazirine-based unnatural amino acid DiAzKs (photo-lysine) achieves a sevenfold increase in crosslinking efficiency compared to conventional 254 nm UV crosslinking under identical irradiation conditions [1]. This enhancement is attributed to the efficient carbene generation from the diazirine moiety upon ~365 nm irradiation, which yields higher reactive species density than nucleobase excitation at 254 nm [1].

RNA-protein crosslinking efficiency
Head-to-head
7-fold higher vs. conventional 254 nm UV
Supports enhanced detection of low-abundance RNA-protein interactions
Diazirine activation at 365 nm vs. nucleobase excitation at 254 nm
RNA-protein interactions Crosslinking immunoprecipitation CLIP-seq

Chaperone Crosslinking Efficiency vs. Photo-leucine

In live-cell photo-crosslinking assays, photo-lysine demonstrates higher crosslinking efficiency than photo-leucine for capturing interactions between the chaperone proteins HSP90β and HSP60 [1]. UV irradiation of cells cultured with photo-lysine induced robust crosslinking of these two chaperones, whereas photo-leucine under identical conditions yielded less efficient crosslinking [1].

Chaperone crosslinking (HSP90β-HSP60)
Head-to-head
Robust crosslinking observed vs. photo-leucine
Supports chaperone interactome studies with improved crosslinking yield
Live mammalian cells; qualitative band intensity comparison
Protein-protein interactions Chaperone biology HSP90

Native Translational Incorporation Without Orthogonal Pairs

Photo-lysine is readily incorporated into proteins by the native mammalian translation machinery when supplied as the exclusive lysine source in cell culture [1]. This contrasts with many unnatural amino acids that require co-expression of an orthogonal aminoacyl-tRNA synthetase/tRNA pair for site-specific incorporation [1]. An in silico study further predicts that endogenous lysyl-tRNA synthetases from six different species (including human, E. coli, and yeast) recognize and charge photo-lysine, supporting its broad host compatibility [2].

Native translational incorporation
Class-level
Incorporated without orthogonal tRNA/synthetase pair
Simplifies experimental workflow; reported broad host compatibility
In silico prediction of recognition by six species' lysyl-tRNA synthetases
Genetic code expansion Unnatural amino acid incorporation Proteomics

Deuterium Mass Shift for SILAC-Based Quantification

Photo-lysine-d2 contains two deuterium atoms, resulting in a molecular weight of 174.20 g/mol, a +2.01 Da mass shift relative to non-deuterated photo-lysine (172.19 g/mol) [REFS-1, REFS-2]. This mass difference is directly analogous to established SILAC workflows where deuterated lysine (e.g., Lys-d4) provides a defined mass shift for relative quantification of peptides from light- and heavy-labeled samples . The +2 Da shift is sufficient for MS1-based quantitation while minimizing deuterium-related chromatographic retention time shifts that can occur with higher deuterium incorporation .

Deuterium mass shift for SILAC
Reported
+2.01 Da (MW 174.20 vs. 172.19 g/mol)
Enables SILAC-based relative quantification of crosslinked peptides
Minimal deuterium-related retention time shift expected
SILAC Quantitative proteomics Mass spectrometry

Live-Cell Capture of Lysine PTM-Dependent Interactions

Photo-lysine, when incorporated into histones or other lysine-containing proteins, enables covalent capture of proteins that bind to lysine PTMs such as methylation, acetylation, and ubiquitination [1]. In the original characterization study, this approach successfully identified known and novel histone modification 'readers' and 'erasers' from live cells, including chromodomain proteins and bromodomain-containing factors [1]. The specificity is conferred by the lysine-mimetic structure of photo-lysine, which undergoes native PTM addition by cellular enzymes before crosslinking [1].

Live-cell capture of PTM readers
Reported
Captured histone modification readers (chromodomain) and erasers
Supports discovery of lysine PTM-dependent interactomes in chromatin biology
Live HEK293T cells, anti-H3 pull-down, LC-MS/MS
Post-translational modifications Histone modifications Chromatin biology

Photo-lysine-d2 Research and Application Scenarios


SILAC-Based Quantitative PTM Interactomics

Photo-lysine-d2 is ideally suited for SILAC workflows requiring relative quantification of crosslinked protein complexes. Cells are cultured in 'light' (non-deuterated photo-lysine) and 'heavy' (photo-lysine-d2) media, subjected to UV crosslinking, and combined before MS analysis . The +2 Da mass shift enables accurate peptide ratio determination, revealing condition-specific changes in PTM-dependent protein-protein interactions [REFS-1, REFS-2].

Enhanced RNA-Protein Interaction Mapping

For RNA-centric interactome capture, photo-lysine (DiAzKs) provides a sevenfold higher crosslinking efficiency over conventional 254 nm UV methods [1]. When incorporated into RNA-binding proteins, photo-lysine-d2 can additionally serve as an internal standard for quantifying RNA-protein interaction changes under different cellular states, improving the sensitivity and quantitative accuracy of CLIP-seq and RIC experiments [1].

Histone Modification Reader and Eraser Profiling

Photo-lysine is readily incorporated into histones in live mammalian cells, where it undergoes native post-translational modification [2]. Subsequent UV crosslinking covalently traps proteins that recognize these modified lysines, enabling downstream proteomic identification of chromatin-associated factors [2]. Photo-lysine-d2 extends this capability to comparative studies, such as profiling interactome changes upon epigenetic drug treatment or disease state [2].

Internal Standard for Crosslinking Studies

In any photo-lysine-based crosslinking experiment, photo-lysine-d2 can be used as a spike-in internal standard to normalize for variations in crosslinking efficiency, sample preparation, and MS ionization. This improves the reproducibility and quantitative rigor of comparative interaction studies, particularly when comparing across multiple experimental batches or time points [REFS-1, REFS-2].

Application
Selection Property
Validation Focus
Quantitative PTM interactomics (SILAC)
Deuterium label for light/heavy peptide pairing
MS1 ratio accuracy and relative quantification reproducibility
RNA-protein interaction mapping
Photo-crosslinking efficiency for RNA-binding proteins
Sensitivity of crosslink capture and CLIP-seq data quality
Histone PTM reader/eraser profiling
Lysine PTM-specific crosslinking
Identification of chromatin-associated factors and interactome changes
Internal standard for crosslinking studies
Spike-in deuterated standard for normalization
Batch effect correction and quantitative control

Technical Documentation Hub

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39 linked technical documents
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